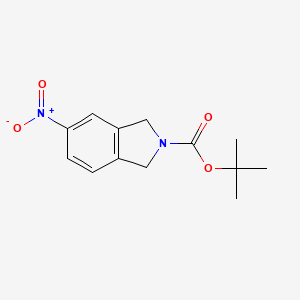

Tert-butyl 5-nitroisoindoline-2-carboxylate

Descripción general

Descripción

Tert-butyl 5-nitroisoindoline-2-carboxylate is a chemical compound that is significant in the field of organic synthesis and pharmaceutical research. It is an intermediate that can be used in the synthesis of various biologically active compounds, including imidazoquinolines, benzocoumarins, and benziimidazole derivatives. The tert-butyl group in the compound serves as a protective group that can be removed or modified to yield a variety of functional molecules.

Synthesis Analysis

The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate and related compounds involves multiple steps, including C-N bond formations and functional group interconversions. For instance, tert-butyl nitrite has been used as a N1 synthon in a multicomponent reaction involving quinolines, isoquinolines, and styrenes, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Additionally, tert-butyl nitrite has been employed in the synthesis of N-nitrosoamides from N-alkyl amides and in the hydrolysis of N-methoxyamides to carboxylic acids . Furthermore, a regioselective synthesis of 2-aminobenzophenones has been achieved through acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite acted as both a nitrosation reagent and an oxidant .

Molecular Structure Analysis

The molecular structure of tert-butyl 5-nitroisoindoline-2-carboxylate derivatives has been studied using various spectroscopic and computational methods. For example, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was determined by X-ray single crystal diffraction, and the results were corroborated by Density Functional Theory (DFT) optimization . These studies provide insights into the electronic structure and potential reactivity of the compound.

Chemical Reactions Analysis

The tert-butyl group in 5-nitroisoindoline-2-carboxylate derivatives can undergo various chemical reactions, including deprotection and further functionalization. The presence of the nitro group also allows for subsequent reactions, such as reduction to an amine, which can be used in the synthesis of other compounds. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline, demonstrating the versatility of the nitro group in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 5-nitroisoindoline-2-carboxylate derivatives are influenced by their functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The nitro group is an electron-withdrawing group that can influence the acidity of nearby protons and the reactivity of the compound in nucleophilic substitution reactions. Spectroscopic techniques such as NMR, IR, and MS are commonly used to characterize these compounds and confirm their structures .

Aplicaciones Científicas De Investigación

Application in Polymer Synthesis

- Summary of the Application: Tert-butyl 5-nitroisoindoline-2-carboxylate, also known as BocAz, has been used in the anionic polymerization of aziridines. The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic-ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .

- Methods of Application or Experimental Procedures: The BOC group activates the aziridine for AROP, which leads to the synthesis of low-molecular-weight poly(BocAz) chains. The attainable molecular weight of poly(BocAz) is limited by the poor solubility of poly(BocAz) in AROP-compatible solvents .

- Results or Outcomes: The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine. This suggests that carbonyl groups, such as BOC, can play a larger role in the activation of aziridines in anionic polymerization and in the synthesis of polyimines .

Application in Synthesis of Indole Derivatives

- Summary of the Application: Tert-butyl 5-nitroisoindoline-2-carboxylate can be used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .

- Results or Outcomes: Indole derivatives have attracted increasing attention in recent years due to their biological activity. They can be used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Application in Synthesis of β-Aryl-GABA Analogues

- Summary of the Application: Tert-butyl 5-nitroisoindoline-2-carboxylate can be used in the synthesis of β-aryl-GABA analogues . These analogues are important because they can mimic the neurotransmitter GABA (gamma-aminobutyric acid), which is involved in inhibiting excitability in the nervous system .

- Results or Outcomes: β-Aryl-GABA analogues have potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and depression .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl 5-nitro-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-4-5-11(15(17)18)6-10(9)8-14/h4-6H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGLAXAXISGACQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586077 | |

| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-nitroisoindoline-2-carboxylate | |

CAS RN |

400727-63-1 | |

| Record name | tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.